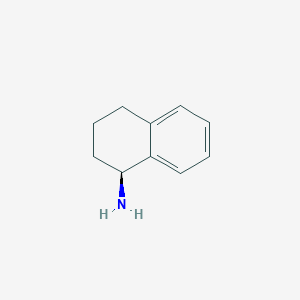

(S)-1,2,3,4-tetrahydro-1-naphthylamine

Übersicht

Beschreibung

(S)-1,2,3,4-tetrahydro-1-naphthylamine, also known as this compound, is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-1,2,3,4-tetrahydro-1-naphthylamine, also known as (S)-(+)-1,2,3,4-tetrahydro-1-naphthylamine, is a chiral amine that has garnered interest in various fields of research due to its unique biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- CAS Number : 2217-40-5

- SMILES : NC1CCCc2ccccc12

- InChI Key : JRZGPXSSNPTNMA-UHFFFAOYSA-N

This compound exhibits several biological activities primarily through its interaction with various ion channels and receptors. Notably:

- Calcium-Activated Potassium Channels : Research indicates that derivatives of this compound can modulate small-conductance calcium-activated potassium (K) channels. For instance, the compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine (NS8593) has been shown to act as a negative gating modulator for K channels. It shifts the apparent calcium dependence of these channels to higher concentrations, indicating potential therapeutic implications in conditions related to calcium signaling .

Biological Activity and Toxicity

The biological activity of this compound includes:

- Antidepressant Effects : Some studies suggest that this compound may have antidepressant-like effects due to its ability to influence neurotransmitter systems.

- Neuroprotective Properties : Its interaction with calcium channels may confer neuroprotective benefits in conditions such as ischemia or neurodegeneration.

However, it is essential to note that this compound is classified as harmful if swallowed and can cause severe skin burns and eye damage .

Table 1: Summary of Biological Activities

Case Study 1: K Channel Modulation

A study conducted on the effects of NS8593 revealed that it inhibited K channel currents with an IC of 104 nM. This modulation was attributed to specific amino acid interactions within the channel structure .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of this compound in models of oxidative stress. The compound demonstrated a capacity to reduce neuronal cell death in vitro when exposed to oxidative agents .

Wissenschaftliche Forschungsanwendungen

Chiral Amine Derivative

Kinetic Resolution and Chiral Discrimination

(S)-1,2,3,4-tetrahydro-1-naphthylamine is primarily utilized as a chiral amine derivative in studies focused on the real-time chiral discrimination of enantiomers. It plays a crucial role in kinetic resolution processes involving chiral amines using ω-transaminase enzymes in enzyme-membrane reactors. This application highlights its importance in the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .

Synthesis of Ligands

Phosphine-Phosphoramidite Ligands

The compound has been employed to synthesize chiral phosphine-phosphoramidite ligands such as THNAPhos. These ligands are highly effective in asymmetric hydrogenation reactions. For instance, they have shown remarkable efficiency in the rhodium-catalyzed asymmetric hydrogenation of α-enol esters and dehydroamino acid esters, achieving enantioselectivities often exceeding 99% . This application underscores its utility in producing complex organic molecules with high precision.

Preparation of Complexes

Electron-Transfer-Coupled Spin Transition Properties

this compound can be used to prepare complexes that exhibit electron-transfer-coupled spin transition (ETCST) properties. For example, it has been involved in the synthesis of pentanuclear trigonal bipyramidal [Co3Fe2] complexes, showcasing its role in advanced materials science .

Derivatization Reactions

Schiff Base Formation

The compound is also utilized for preparing imine-substituted thiophene Schiff base compounds. This application is significant for developing new materials with potential biological activities .

Biological Applications

Studies on Biological Activity

Research indicates that derivatives of this compound have been studied for their biological properties. For instance, certain derivatives have shown potential as inhibitors or modulators in biological systems, which could lead to therapeutic applications .

Summary Table of Applications

Analyse Chemischer Reaktionen

Imine and Schiff Base Formation

The primary amine reacts with carbonyl compounds (aldehydes/ketones) to form imines via nucleophilic addition and subsequent dehydration. Schiff base formation is particularly relevant in coordination chemistry and asymmetric synthesis.

Example Reaction:

Conditions:

-

Solvent: Ethanol/water

-

Temperature: 25–60°C

-

Catalyzed by acetic acid

Alkylation and Acylation

The amine undergoes alkylation with alkyl halides and acylation with acyl chlorides or anhydrides, yielding secondary amines or amides, respectively .

Table 1: Representative Alkylation/Acylation Reactions

| Reaction Type | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Acylation | Ethyl formate | N-Formyl derivative | 63% | 80°C, 14h | |

| Alkylation | Propionaldehyde | N-Propyl derivative | 87.1% | Catalytic hydrogenation |

Mechanistic Insight:

Acylation with ethyl formate proceeds via nucleophilic attack, forming a stable amide after LiAlH₄ reduction .

Oxidation Reactions

The amine is oxidized to nitroso derivatives under controlled conditions (e.g., using H₂O₂ or KMnO₄). Overoxidation can lead to nitroxides or decomposition.

Example:

Applications: Nitroso intermediates are pivotal in redox catalysis and polymer chemistry.

Salt Formation

Protonation with acids (e.g., HCl) generates stable ammonium salts, enhancing solubility for industrial applications .

Example:

Conditions:

Catalytic Hydrogenation and Reductive Amination

The amine participates in reductive amination with ketones/aldehydes, forming secondary amines. Catalytic hydrogenation (e.g., Pd/C, H₂) is employed to reduce intermediates .

Case Study:

Reductive amination of (S)-amine with propionaldehyde yielded N-propyl derivatives in 87.1% yield under 10–20 kg H₂ pressure .

Enzymatic Resolution

ω-Transaminases selectively resolve racemic amines, enabling enantiopure (S)-amine production. This method achieves >99% enantiomeric excess (ee) .

Conditions:

Coupling Reactions

The amine forms peptide bonds with carboxylic acids using coupling agents like EDC/HOBt, critical in drug discovery .

Example:

Reaction with Boc-L-Pro-OH yielded a proline-coupled product in 95% yield over two steps .

Conditions:

Iodocyclization

The amine acts as a reagent in iodocyclization of 4-aryl-4-pentenoic acids, facilitating lactone formation .

Application: Synthesis of bioactive heterocycles .

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 118–120°C (8 mmHg) | |

| Solubility | Water-soluble | |

| Optical Rotation ([α]D) | +60° (c=0.5, chloroform) | |

| Purity | ≥98% (GC) |

Eigenschaften

IUPAC Name |

(1S)-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZGPXSSNPTNMA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335744 | |

| Record name | (+)-1,2,3,4-Tetrahydro-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23357-52-0 | |

| Record name | (+)-1,2,3,4-Tetrahydro-1-naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23357-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminotetralin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023357520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-1,2,3,4-Tetrahydro-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOTETRALIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB11LAU5CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-1,2,3,4-Tetrahydro-1-naphthylamine enable the synthesis of enantiopure compounds?

A1: this compound is commonly used as a resolving agent for racemic mixtures. [] This technique relies on the formation of diastereomeric salts with the racemic compound. These salts can be separated based on their different physical properties, like solubility. After separation, the desired enantiomer is regenerated from the salt. For example, it has been successfully used in the synthesis of enantiopure Fmoc-α-Methylvaline. []

Q2: What are the structural characteristics of this compound relevant for its applications?

A2: this compound features a chiral center at the carbon atom linked to the amine group. This chirality is crucial for its ability to differentiate between enantiomers in resolution processes. Furthermore, the amine group provides a site for further functionalization, allowing its incorporation into more complex chiral ligands.

Q3: How does this compound impact the control of chirality in metal complexes?

A3: While this compound can be used to synthesize chiral ligands, research indicates that it may not always provide optimal control over chirality at the metal center in certain complexes. Studies on zirconium aminopyridinato complexes surprisingly revealed that less rigid, conformationally flexible ligands like those derived from (S)-(-)-alpha-methylbenzylamine offer better stereochemical control compared to the more rigid (S)-1,2,3,4-tetrahydro-1-naphthyl analogues. [] This highlights the complexities of chiral induction and the importance of ligand structure in achieving high stereoselectivity.

Q4: Can you provide an example of how this compound has been used in catalytic asymmetric synthesis?

A4: this compound has been used to synthesize chiral ligands for rhodium complexes. [] These complexes demonstrated excellent catalytic activity and enantioselectivity in the asymmetric hydroboration of arylalkenes. This reaction, followed by amination steps, offers a valuable pathway for producing enantiomerically enriched arylamines, including the synthesis of this compound itself in high enantiomeric excess (95-97% ee). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.